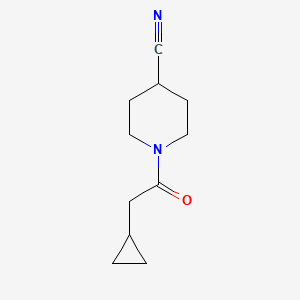

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile

Description

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is a piperidine derivative featuring a cyclopropylacetyl substituent at the 1-position and a cyano group at the 4-position.

Properties

IUPAC Name |

1-(2-cyclopropylacetyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-10-3-5-13(6-4-10)11(14)7-9-1-2-9/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGQWQFDOCMTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylacetyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The carbonitrile group may also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Key Observations :

- Synthesis Yields : Yields range from 72% (benzylcyclopropyl derivative) to 88% (trifluoromethylphenyl analog), reflecting the efficiency of coupling vs. cyclopropanation strategies .

- Substituent Complexity: Hybrid structures (e.g., quinoline-piperazine hybrids ) require multi-step protocols, whereas simpler aryl groups (e.g., trifluoromethylphenyl ) are accessible via single-step cross-coupling.

Pharmacological and Functional Comparisons

Key Observations :

- Receptor Targeting: Piperidine carbonitriles with lipophilic substituents (e.g., trifluoromethyl, benzyl) show affinity for sigma-1 receptors or NOP receptors .

- Antimicrobial Activity: Derivatives with heterocyclic appendages (e.g., benzimidazole ) exhibit notable antimicrobial effects.

Physicochemical and Stability Comparisons

- Lipophilicity : The cyclopropyl group in the target compound likely reduces logP compared to benzyl or trifluoromethylphenyl analogs, balancing solubility and membrane permeability.

- Crystallinity: Analogs like 1-piperidinocyclohexanecarbonitrile are supplied as crystalline solids (≥95% purity), suggesting similar derivatives may exhibit favorable formulation properties .

Biological Activity

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Chemical Structure and Synthesis

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyclopropylacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, leading to the formation of the desired compound.

Chemical Properties:

- IUPAC Name: 1-(2-cyclopropylacetyl)piperidine-4-carbonitrile

- CAS Number: 1342582-00-6

- InChI Key: XQGQWQFDOCMTNB-UHFFFAOYSA-N

The biological activity of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropylacetyl group can form covalent bonds with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The carbonitrile group may also engage in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Potential Targets and Biological Activity

Recent studies using computer-aided methods have identified a spectrum of biological activities for piperidine derivatives, including 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile. These activities include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

- Receptor Modulation: It may interact with various receptors, influencing signaling pathways relevant to conditions such as cancer and neurological disorders.

Table: Comparison with Similar Compounds

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile | Cyclopropylacetyl, Carbonitrile | Enzyme inhibition, receptor modulation |

| 1-(2-Cyclopropylacetyl)piperidine-4-carboxamide | Cyclopropylacetyl, Carboxamide | Altered reactivity and binding properties |

| 1-(2-Cyclopropylacetyl)piperidine-4-methanol | Cyclopropylacetyl, Alcohol | Potentially different pharmacological profiles |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of piperidine derivatives, including 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile. For instance:

- In Silico Evaluation Study (2023) : This study utilized computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the potential targets and biological activity spectra for new piperidine derivatives. It was found that these compounds could affect various enzymes, receptors, and transport systems, indicating a wide range of potential applications in medicine, including cancer treatment and central nervous system disorders .

- Pharmacological Studies : Preliminary pharmacological assessments have suggested that compounds similar to 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile exhibit anti-inflammatory and anticancer properties. These findings point towards their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.